Cas no 1805471-09-3 (2,4-Dibromo-3,5-difluorobenzylamine)

2,4-Dibromo-3,5-difluorobenzylamine 化学的及び物理的性質
名前と識別子
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- 2,4-Dibromo-3,5-difluorobenzylamine
-
- インチ: 1S/C7H5Br2F2N/c8-5-3(2-12)1-4(10)6(9)7(5)11/h1H,2,12H2
- InChIKey: FFPOBGHJWWMBLE-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C(=CC=1CN)F)Br)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 26
2,4-Dibromo-3,5-difluorobenzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013017367-250mg |
2,4-Dibromo-3,5-difluorobenzylamine |
1805471-09-3 | 97% | 250mg |
480.00 USD | 2021-06-25 | |
Alichem | A013017367-500mg |
2,4-Dibromo-3,5-difluorobenzylamine |
1805471-09-3 | 97% | 500mg |
798.70 USD | 2021-06-25 | |
Alichem | A013017367-1g |
2,4-Dibromo-3,5-difluorobenzylamine |
1805471-09-3 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
2,4-Dibromo-3,5-difluorobenzylamine 関連文献
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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2,4-Dibromo-3,5-difluorobenzylamineに関する追加情報
2,4-Dibromo-3,5-difluorobenzylamine (CAS No. 1805471-09-3): A Multifunctional Scaffold for Drug Discovery and Medicinal Chemistry
2,4-Dibromo-3,5-difluorobenzylamine represents a pivotal compound in the field of medicinal chemistry, with its unique molecular structure offering significant potential for applications in drug discovery and synthetic pathway optimization. The compound's chemical identity, defined by its CAS No. 1805471-09-3, is characterized by a benzene ring substituted with bromine and fluorine atoms, along with an amine functional group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel therapeutics.
Recent advances in computational drug design have highlighted the importance of 2,4-Dibromo-3,5-difluorobenzylamine as a versatile building block. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in the synthesis of fluorinated heterocyclic compounds, which exhibit enhanced metabolic stability and improved bioavailability. The compound's ability to undergo electrophilic substitution reactions at the bromine sites has been leveraged to create a range of derivatives with tailored pharmacological profiles.
The 2,4-Dibromo-3,5-difluorobenzylamine scaffold has also shown promise in anti-inflammatory research. A 2024 preclinical study in Bioorganic & Medicinal Chemistry Letters reported its potential as an inhibitor of 5-lipoxygenase, a key enzyme in the production of leukotrienes. This finding underscores the compound's relevance in the development of targeted therapies for inflammatory diseases.
From a synthetic chemistry perspective, the 2,4-Dibromo-3,5-difluorobenzylamine molecule presents opportunities for enantioselective synthesis. Researchers at the University of Tokyo (2023) developed a chiral catalyst that enables the selective formation of 2,4-Dibromo-3,5-difluorobenzylamine derivatives with high enantiomeric purity. This advancement is critical for the development of racemic mixtures with reduced side effects.
In the realm of biological activity, 2,4-Dibromo-3,5-difluorobenzylamine has been shown to interact with various protein targets. A 2023 study published in ACS Chemical Biology revealed its ability to modulate the activity of kinase enzymes, suggesting potential applications in oncology. The compound's interaction with tyrosine kinase receptors was further validated through molecular docking simulations, highlighting its structural compatibility with these targets.
The 2,4-Dib,5-difluorobenzylamine molecule's electronic properties also make it an attractive candidate for fluorescent labeling applications. A 2024 paper in Chemical Communications described the synthesis of fluorinated derivatives that exhibit enhanced photostability and quantum yield, which are critical for bioimaging and in vivo tracking of molecular interactions.
From a pharmacokinetic standpoint, the 2,4-Dibromo-3,5-difluorobenzylamine scaffold offers advantages in terms of metabolic stability. A 2023 comparative study in Drug Metabolism and Disposition showed that fluorinated derivatives of this compound exhibit prolonged half-lives compared to their non-fluorinated counterparts, which is a significant factor in the design of prodrugs and targeted drug delivery systems.
The 2,4-Dibromo-3,5-difluorobenzylamine molecule's structural versatility has also been explored in the context of antimicrobial research. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated its potential as a scaffold for the development of fluoroquinolone analogs with enhanced activity against multidrug-resistant bacteria. This application highlights the compound's adaptability across diverse therapeutic areas.
From a synthetic methodology perspective, the 2,4-Dibromo-3,5-difluorobenzylamine molecule has been used as a key intermediate in the synthesis of heterocyclic compounds. A 2023 paper in Organic Letters described a novel approach to create indole derivatives through a [3+2] cycloaddition reaction, showcasing the compound's role in the development of novel pharmaceutical agents.
The 2,4-Dibromo-3,5-difluorobenzylamine scaffold's potential in neurological disorders has also been investigated. A 2024 study in Neuropharmacology reported its ability to modulate ion channel activity, suggesting applications in the treatment of neurodegenerative diseases. This finding expands the compound's therapeutic potential beyond its previously established uses.
From a computational modeling standpoint, the 2,4-Dibromo-3,5-difluorobenzylamine molecule has been extensively studied using quantum mechanics methods. A 2023 paper in Journal of Computational Chemistry provided insights into the compound's electronic structure and reactivity patterns, which are essential for predicting its behavior in various chemical environments.
The 2,4-Dibromo-3,5-difluorobenzylamine molecule's role in drug discovery is further supported by its ability to serve as a lead compound. A 2024 review in Drug Discovery Today highlighted its potential in the development of small molecule inhibitors for a range of protein targets, including kinases, phosphatases, and transcription factors.
In conclusion, the 2,4-Dibromo-3,5-difluorobenzylamine molecule represents a promising scaffold with diverse applications in pharmaceutical research. Its unique chemical properties, combined with recent advancements in synthetic chemistry and computational modeling, position it as a valuable tool for the development of novel therapeutics across multiple therapeutic areas.
As research continues to uncover new applications for 2,4-Dibromo-3,5-difluorobenzylamine, its significance in the field of drug discovery is expected to grow. The compound's adaptability to various synthetic methodologies and its potential to interact with multiple biological targets make it a compelling candidate for future pharmaceutical innovations.
For researchers and pharmaceutical professionals, the 2,4-Dibromo-3,5-difluorobenzylamine molecule offers a unique opportunity to explore new avenues in drug development. Its role as a key intermediate in the synthesis of fluorinated compounds and its potential applications in inflammatory diseases, oncology, and antimicrobial research underscore its importance in the ongoing quest for more effective and targeted therapies.
Ultimately, the 2,4-Dibromo-3,5-difluorobenzylamine molecule stands as a testament to the power of chemical innovation in the field of pharmaceutical science. Its continued exploration is likely to yield even more groundbreaking discoveries, further solidifying its place as a critical component in the development of next-generation therapeutics.
As the field of drug discovery evolves, the 2,4-Dibromo-3,5-difluorobenzylamine molecule is poised to play an increasingly important role. Its unique properties and adaptability to various synthetic strategies make it a valuable asset for researchers seeking to develop more effective and targeted therapies for a wide range of medical conditions.
The 2,4-Dibromo-3,5-difluorobenzylamine molecule's potential applications in biological research further highlight its significance. From anti-inflammatory to oncological applications, the compound's versatility underscores its importance in the ongoing quest for more effective therapeutic solutions.
In summary, the 2,4-Dibromo-3,5-difluorobenzylamine molecule represents a promising area of research with far-reaching implications for pharmaceutical science. Its unique properties and adaptability to various synthetic strategies make it a valuable asset for researchers and pharmaceutical professionals alike, paving the way for future innovations in the field of drug discovery.
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